molecular formula C₃₉H₆₅D₅O₅ B1156359 1-Linoleoyl-2-oleoyl-rac-glycerol-d5

1-Linoleoyl-2-oleoyl-rac-glycerol-d5

Cat. No.: B1156359
M. Wt: 624
Attention: For research use only. Not for human or veterinary use.
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Description

1-Linoleoyl-2-oleoyl-rac-glycerol-d5 is a defined, deuterated diacylglycerol (DAG) utilized as a critical internal standard in high-performance liquid chromatography (HPLC) for precise quantitative analysis . This compound is a deuterium-labeled analog of a mixed-acid DAG, featuring linoleic acid and oleic acid esterified to the glycerol backbone, and is naturally found as a component in various vegetable oils and animal fats . Diacylglycerols like this one are central intermediates in lipid metabolism, acting as crucial hubs for the synthesis and breakdown of other complex lipids, including triacylglycerols (TAGs) and phospholipids . In research and drug development, this specific DAG species serves as a valuable chemical standard to track metabolic pathways, such as the conversion to TAGs catalyzed by diacylglycerol acyltransferases (DGATs) or its phosphorylation by diacylglycerol kinases (DGKs) to produce phosphatidic acid . The biological activity of a diacylglycerol is significantly influenced by its specific fatty acid composition; the distinct profile of this compound makes it a relevant subject for studying cellular signaling processes, such as the differential activation of protein kinase C (PKC) isoforms . This high-quality compound is intended for research applications only. It is strictly for use in laboratory settings and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C₃₉H₆₅D₅O₅

Molecular Weight

624

Synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid (2S)-3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen_x000B_-1-yl]oxy]propyl Ester-d5;  D-2-Oleo-1-linolein-d5;  D-α-Linoleoyl-β-oleoylglycerin-d5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 1-linoleoyl-2-oleoyl-rac-glycerol-d5 and analogous lipids:

Compound Name Type Fatty Acid Composition Molecular Weight Key Features Applications References
This compound DAG (deuterated) sn-1: Linoleoyl (18:2); sn-2: Oleoyl (18:1) 624.001 Deuterated backbone; racemic mixture Analytical standards, metabolic tracing
1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) TAG derivative sn-1: Palmitoyl (16:0); sn-2: Linoleoyl (18:2); sn-3: Acetyl 556.8 (non-deuterated) Acetyl group enhances bioavailability; modulates immune response and EGFR trafficking Therapeutic agent for beta-cell protection, anti-metastatic activity
1-Stearoyl-2-oleoyl-sn-glycerol (sn-SODG) DAG sn-1: Stearoyl (18:0); sn-2: Oleoyl (18:1) 621.0 Stereospecific (sn); polymorphic behavior due to saturated/unsaturated chain packing Model for lipid membrane studies, signal transduction research
2-Oleoyl glycerol (2OG) MAG sn-2: Oleoyl (18:1) 354.5 Monoacylglycerol; GPR119 agonist Stimulates GLP-1 secretion, potential target for diabetes therapy
1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol TAG sn-1: Linoleoyl (18:2); sn-2: Oleoyl (18:1); sn-3: Stearoyl (18:0) 885.4 Mixed saturation; structural complexity Lipid metabolism studies, membrane dynamics

Physical and Chemical Properties

  • Polymorphism: Unlike this compound, stereospecific DAGs like sn-SODG exhibit marked polymorphism due to challenges in packing saturated (e.g., stearoyl) and unsaturated (e.g., oleoyl) chains. sn-SODG forms eight distinct phases in the dry state (e.g., α, β1–β4, β', γ1–γ2) with transition temperatures ranging from -5.9°C to 25.7°C . Hydration stabilizes these phases but reduces transition enthalpy .
  • Deuterium Effects: The deuterated backbone of this compound may slightly alter its melting point or solubility compared to non-deuterated analogs due to isotopic mass differences, though such effects are typically minimal in biological assays .

Analytical Utility

  • HPLC and Mass Spectrometry: this compound serves as an internal standard in lipidomics due to its deuterium labeling, enabling precise quantification of non-deuterated DAGs in complex matrices . Similar compounds like 1,2-dioleoyl-sn-glycerol are analyzed via HPLC with evaporative light scattering detection (ELSD) or MS/MS .

Preparation Methods

Regioselective Esterification of Glycerol-d5

The synthesis begins with deuterated glycerol (glycerol-d5), where five hydrogen atoms are replaced with deuterium to create a stable isotopic label. The process involves two sequential esterification reactions:

  • Protection of Hydroxyl Groups : The primary hydroxyl group (sn-1) of glycerol-d5 is activated using trityl chloride or tert-butyldimethylsilyl (TBDMS) groups to ensure regioselectivity.

  • Linoleic Acid Esterification : The free secondary hydroxyl group (sn-2) reacts with linoleic acid activated as an acyl chloride or mixed anhydride. Catalysts like p-toluenesulfonic acid (PTSA) or N,N'-dicyclohexylcarbodiimide (DCC) facilitate the reaction.

  • Deprotection and Oleic Acid Esterification : After removing the protecting group, the newly exposed hydroxyl at sn-1 undergoes esterification with oleic acid under similar conditions.

Key Reaction Conditions

ParameterValue/RangePurpose
Temperature60–80°CAccelerate esterification kinetics
CatalystPTSA (1–2 mol%)Acid catalysis for proton transfer
SolventAnhydrous dichloromethaneMinimize hydrolysis of acyl chlorides
Reaction Time12–24 hoursEnsure >95% conversion

Deuterium Labeling Strategies

Deuterium is introduced via glycerol-d5, synthesized through catalytic exchange reactions using deuterated water (D2_2O) and palladium-based catalysts. The isotopic purity of glycerol-d5 is critical, as residual protiated glycerol compromises the compound’s utility in mass spectrometry or nuclear magnetic resonance (NMR) studies.

Isotopic Purity Analysis

TechniqueMetricsTypical Results
High-Resolution MS[M+D]+^+ ion361.5707 m/z (Δ < 5 ppm)
2^2H NMRDeuterium integration>98% isotopic enrichment

Enzymatic Synthesis Approaches

Lipases such as Candida antarctica lipase B (CAL-B) offer regioselective esterification under mild conditions. However, enzymatic methods are less commonly employed for deuterated diacylglycerols due to incompatibility with anhydrous solvents and isotopic effects on enzyme activity.

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance yield and reduce costs:

  • Reactor Design : Tubular reactors with immobilized lipases or solid acid catalysts (e.g., sulfonated polystyrene resins).

  • Purification : Molecular distillation under high vacuum (0.001–0.01 mbar) isolates the product with >95% purity.

Industrial Process Parameters

StageConditionsOutcome
Esterification70°C, 4 h90% conversion to monoacylglycerol
Distillation180°C, 0.005 mbar95% purity, minimal thermal degradation

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate (8:2) eluent removes unreacted fatty acids.

  • Preparative HPLC : C18 columns (250 × 21.2 mm) and isopropanol/acetonitrile gradients resolve regioisomers.

Analytical Validation

MethodCritical ParametersApplication
1^1H/13^13C NMRChemical shifts (δ)Confirm acyl chain positions
LC-MS/MSMRM transitionsQuantify deuterium incorporation

Challenges and Optimization

Acyl Migration Mitigation

Acyl migration from sn-2 to sn-3 positions is a major side reaction. Strategies to minimize it include:

  • Conducting reactions at ≤60°C.

  • Using non-polar solvents (e.g., toluene) to stabilize the transition state.

Yield Enhancement

  • Microwave Assistance : Reduces reaction time by 50% (e.g., 6 hours vs. 12 hours).

  • Stepwise Catalyst Addition : Prevents side reactions during oleic acid esterification .

Q & A

Q. What are the optimal storage and handling conditions for 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 to ensure stability in experimental workflows?

Methodological Answer: To maintain stability, store the compound at -86°C in airtight, light-protected vials to prevent degradation. Transport on dry ice to avoid thawing. Aliquot the compound to minimize freeze-thaw cycles, which can introduce variability in lipid quantification. Always use gloves and lab coats when handling, and adhere to institutional safety protocols for deuterated compounds .

Q. How is this compound synthesized, and what purity validation methods are critical for lipidomics applications?

Methodological Answer: The deuterated analog is synthesized via enzymatic interesterification or chemical esterification, incorporating deuterium at specific positions (e.g., 1,1,2,3,3-D5). Purity is validated using NMR spectroscopy (to confirm deuterium placement) and LC-MS (to assess isotopic enrichment ≥98%). Residual 1,3-isomers (<2%) should be quantified using chiral-phase HPLC to avoid interference in positional isomer studies .

Q. What safety protocols are essential when working with this compound in laboratory settings?

Methodological Answer:

  • Prohibit eating, drinking, or storing personal items in lab areas.
  • Use emergency eyewash stations and chemical showers if exposed.
  • Conduct experiments with ≥2 researchers present for hazardous procedures (e.g., high-temperature lipid extractions).
  • Follow OSHA-compliant waste disposal guidelines for deuterated lipids to prevent environmental contamination .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound impact its use as an internal standard in quantitative lipidomics?

Methodological Answer: Deuterium alters retention times in reverse-phase LC-MS , causing slight shifts compared to non-deuterated analogs. To calibrate:

Generate a standard curve using both deuterated and native compounds.

Use matrix-matched calibration to account for ionization suppression in biological samples.

Validate with high-resolution MS/MS to distinguish isotopic peaks from background noise. Adjust integration parameters to avoid misquantification .

Q. What strategies resolve positional isomer contamination (e.g., 1,3-isomers) in studies using this compound?

Methodological Answer:

  • Employ chiral chromatography columns (e.g., UPC2 with amylose-based phases) to separate 1,2- and 1,3-isomers.
  • Confirm isomer ratios via 13C-NMR to detect acyl chain positional shifts.
  • Report isomer content in publications (e.g., ≤2% 1,3-isomer) and adjust data normalization accordingly .

Q. How does this compound serve as a substrate in enzymatic assays for lipid metabolism studies?

Methodological Answer:

  • Use the compound in lipase activity assays to track hydrolysis kinetics via deuterium-labeled products (e.g., deuterated fatty acids).
  • Monitor reactions with time-resolved MALDI-TOF MS to quantify enzymatic specificity for sn-2 vs. sn-1/3 positions.
  • Compare kinetic parameters (Km, Vmax) with non-deuterated analogs to identify isotopic effects on enzyme binding .

Q. What analytical approaches reconcile contradictory data in studies measuring this compound’s partitioning in membrane models?

Methodological Answer:

  • Combine neutron scattering (to map deuterium localization) and molecular dynamics simulations to resolve discrepancies in bilayer insertion depths.
  • Validate with differential scanning calorimetry (DSC) to correlate phase behavior with experimental conditions (e.g., pH, ionic strength).
  • Replicate experiments across ≥3 independent lipid preparations to distinguish methodological artifacts from biological variability .

Key Considerations for Experimental Design

  • Batch Variability: Source compounds from suppliers providing certificates of analysis (e.g., CIL, Cayman Chemical) to ensure consistency .
  • Ethical Compliance: Adhere to institutional guidelines for deuterated compound disposal and animal/human tissue use .

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